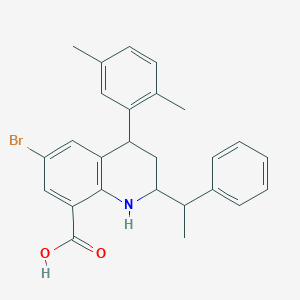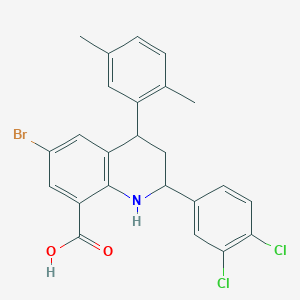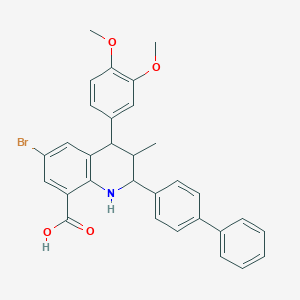
6-BROMO-4-(2,5-DIMETHYLPHENYL)-2-(1-PHENYLETHYL)-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID
Descripción general
Descripción
6-BROMO-4-(2,5-DIMETHYLPHENYL)-2-(1-PHENYLETHYL)-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID is a complex organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a bromine atom, a dimethylphenyl group, a phenylethyl group, and a carboxylic acid group attached to a tetrahydroquinoline core. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-4-(2,5-DIMETHYLPHENYL)-2-(1-PHENYLETHYL)-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the dimethylphenyl group: This step can involve a Friedel-Crafts alkylation reaction using a suitable dimethylphenyl halide and a Lewis acid catalyst.
Addition of the phenylethyl group: This can be achieved through a Grignard reaction or a similar organometallic reaction.
Formation of the carboxylic acid group: This can be introduced through oxidation of an aldehyde or alcohol precursor using reagents like potassium permanganate or Jones reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-BROMO-4-(2,5-DIMETHYLPHENYL)-2-(1-PHENYLETHYL)-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The bromine atom can be reduced to form a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The aromatic rings can participate in coupling reactions like Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Oxidation: Potassium permanganate, Jones reagent.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Sodium iodide in acetone, organolithium reagents.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted tetrahydroquinolines.
Coupling Reactions: Formation of biaryl or diaryl compounds.
Aplicaciones Científicas De Investigación
6-BROMO-4-(2,5-DIMETHYLPHENYL)-2-(1-PHENYLETHYL)-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-BROMO-4-(2,5-DIMETHYLPHENYL)-2-(1-PHENYLETHYL)-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and aromatic groups can influence its binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further affecting its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
4-(2,5-dimethylphenyl)-2-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-8-carboxylic acid: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-chloro-4-(2,5-dimethylphenyl)-2-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-8-carboxylic acid: Contains a chlorine atom instead of bromine, which can influence its chemical properties.
6-bromo-4-(2,5-dimethylphenyl)-2-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-8-methyl ester: Contains a methyl ester group instead of a carboxylic acid group, affecting its solubility and reactivity.
Uniqueness
The presence of the bromine atom in 6-BROMO-4-(2,5-DIMETHYLPHENYL)-2-(1-PHENYLETHYL)-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID makes it unique compared to its analogs. Bromine can participate in specific interactions and reactions that other halogens or substituents may not, providing distinct chemical and biological properties.
Propiedades
IUPAC Name |
6-bromo-4-(2,5-dimethylphenyl)-2-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-8-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26BrNO2/c1-15-9-10-16(2)20(11-15)21-14-24(17(3)18-7-5-4-6-8-18)28-25-22(21)12-19(27)13-23(25)26(29)30/h4-13,17,21,24,28H,14H2,1-3H3,(H,29,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXDIIJFEQFWHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2CC(NC3=C2C=C(C=C3C(=O)O)Br)C(C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-({3-[({[(2H-13-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-4-CYANO-12-THIAZOL-5-YL}SULFANYL)ACETAMIDE](/img/structure/B4318569.png)
![1'-[1-(1,3-benzodioxol-5-yl)-2,5-dioxopyrrolidin-3-yl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4318574.png)
![3-(butylsulfanyl)-1-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4318582.png)
![N-[2-(4-FLUOROPHENYL)-6-METHYLIMIDAZO[1,2-A]PYRIDIN-3-YL]-N-(1,1,3,3-TETRAMETHYLBUTYL)AMINE](/img/structure/B4318594.png)
![methyl 1-benzylhexahydrospiro[piperidine-4,3'-pyrrolizine]-1'-carboxylate](/img/structure/B4318598.png)
![3-{2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfamoyl]-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-6-yl}benzoic acid](/img/structure/B4318609.png)
![3-{2-[(5-METHYL-3-ISOXAZOLYL)SULFAMOYL]-5,6,6A,7,8,9,10,10A-OCTAHYDRO-7,10-METHANOPHENANTHRIDIN-6-YL}BENZOIC ACID](/img/structure/B4318610.png)
![N-{2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B4318621.png)
![3'-[2-(1H-indol-3-yl)ethyl]-5'-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4318629.png)
![2-bromo-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzodiazepine-6,12(5H,6aH)-dione](/img/structure/B4318636.png)




